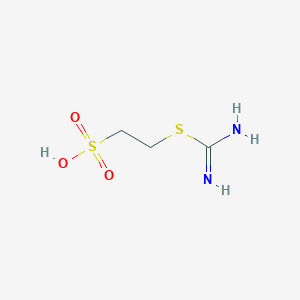

2-(Carbamimidoylthio)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-carbamimidoylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHWZZOUNJCHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885323 | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25985-57-3 | |

| Record name | 2-[(Aminoiminomethyl)thio]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25985-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025985573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-sulphonatoethyl)isothiouronium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CARBAMIMIDOYLSULFANYL)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q288RVR1N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Carbamimidoylthio)ethanesulfonic acid chemical properties.

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Carbamimidoylthio)ethanesulfonic Acid (WR-1065)

Introduction

2-(Carbamimidoylthio)ethanesulfonic acid, more commonly known by its Walter Reed Army Institute of Research designation WR-1065, is a potent cytoprotective agent. It is the active thiol metabolite of the prodrug Amifostine (WR-2721, Ethyol®).[1] Amifostine itself is an inorganic thiophosphate that requires dephosphorylation to exert its protective effects. This conversion is a critical step, as WR-1065 is the molecule responsible for mitigating the toxic side effects of radiation therapy and certain chemotherapeutic agents on normal tissues.[1][2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for WR-1065, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

WR-1065 is a cell-permeable aminothiol that possesses a unique chemical structure enabling its protective functions. Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-carbamimidoylsulfanylethanesulfonic acid | [3] |

| Synonyms | WR-1065, Amifostine thiol, 2-[(3-aminopropyl)amino]ethanethiol | [4][5] |

| CAS Number | 25985-57-3; 14653-77-1 (dihydrochloride) | [3][5] |

| Molecular Formula | C₃H₈N₂O₃S₂ (Free Acid); C₅H₁₄N₂S (Amifostine Thiol) | [3][6] |

| Molecular Weight | 184.24 g/mol (Free Acid); 207.2 g/mol (Dihydrochloride) | [5][6] |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Solubility | H₂O: ≥20 mg/mL; PBS (pH 7.2): 10 mg/ml | [5] |

| Melting Point | 209-270 °C | [7][8] |

| pKa | 1.08 ± 0.50 (Predicted) | [7] |

graph "Chemical_Structure_of_WR1065" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="H₂N", pos="0,1.5!"]; C1 [label="C", pos="1,1.5!"]; N2 [label="NH", pos="2,1.5!"]; S1 [label="S", pos="1,0!"]; C2 [label="CH₂", pos="2.5,0!"]; C3 [label="CH₂", pos="3.5,0!"]; S2 [label="S", pos="4.5,0!"]; O1 [label="O", pos="5.5,0.5!"]; O2 [label="O", pos="5.5,-0.5!"]; O3 [label="OH", pos="4.5,-1!"];

// Bonds N1 -- C1; C1 -- N2 [style=double]; C1 -- S1; S1 -- C2; C2 -- C3; C3 -- S2; S2 -- O1 [style=double]; S2 -- O2 [style=double]; S2 -- O3;

// Invisible nodes for positioning label [label="2-(Carbamimidoylthio)ethanesulfonic acid", pos="2.5,-2!", fontsize=14];

}

Caption: Chemical structure of 2-(Carbamimidoylthio)ethanesulfonic acid.

Pharmacokinetics and Metabolism

The selective protection of normal tissues by WR-1065 is largely attributed to the pharmacokinetics of its parent prodrug, Amifostine.

Conversion from Amifostine

Amifostine is a phosphorylated prodrug that is dephosphorylated at the cell surface by membrane-bound alkaline phosphatase to yield the active free thiol, WR-1065.[1][2] This enzymatic conversion is pH-dependent and occurs more efficiently in the alkaline environment of normal tissues compared to the often acidic microenvironment of tumors.[2][9] This differential activity contributes to higher concentrations of WR-1065 in healthy tissues, providing selective cytoprotection.[1][2]

Caption: Metabolic activation of Amifostine to WR-1065.

Distribution and Elimination

Following intravenous administration of Amifostine, plasma levels of WR-1065 peak rapidly and then exhibit a bi-exponential decline.[10][11] The half-life of WR-1065 is approximately 15 minutes.[2] Studies in primates have shown that while subcutaneous administration of Amifostine results in lower plasma bioavailability of WR-1065 compared to intravenous infusion, tissue concentrations of the active metabolite are surprisingly equivalent or even slightly greater after 30 minutes.[10][11] This suggests that the subcutaneous route can be an effective alternative for delivering protective levels of WR-1065 to tissues.[10][11]

Multifaceted Mechanism of Action

The protective effects of WR-1065 are not solely due to its antioxidant properties but also involve the modulation of key cellular signaling pathways.

Free Radical Scavenging

The primary and most well-understood mechanism of WR-1065 is its ability to act as a potent scavenger of oxygen-derived free radicals.[1] Generated by radiation and certain chemotherapies, these reactive oxygen species (ROS) cause significant damage to DNA, proteins, and lipids. The thiol group (-SH) on WR-1065 can donate a hydrogen atom to neutralize these radicals, thus preventing cellular damage.[1] This direct antioxidant activity is a cornerstone of its radioprotective and chemoprotective effects.[12]

Modulation of DNA Damage and Repair Pathways

Beyond direct scavenging, WR-1065 actively influences cellular responses to damage:

-

p53 Activation: WR-1065 activates the tumor suppressor protein p53 through a non-genotoxic signaling pathway that involves c-Jun N-terminal kinase (JNK).[4][13] Activated p53 can then induce cell cycle arrest, allowing more time for DNA repair, or trigger apoptosis in severely damaged cells.

-

Topoisomerase IIα Inhibition: WR-1065 has been shown to reduce the activity of topoisomerase IIα, an enzyme critical for DNA replication and chromosome segregation.[14] This inhibition is associated with a delay in cell cycle progression, particularly an accumulation of cells in the G2 phase, which is a critical checkpoint for DNA repair before mitosis.[14]

-

Tip60 Acetyltransferase Activity: WR-1065 can directly increase the acetyltransferase activity of the Tip60 protein, which is involved in DNA damage signaling and repair.[12]

-

NFκB Activation: The compound also activates the NFκB transcription factor, leading to the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD).[12][15] This induced antioxidant response can provide prolonged protection against oxidative stress.[15]

Sources

- 1. Amifostine: a cytoprotective drug [termedia.pl]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 2-(AMIDINOTHIO)ETHANESULFONIC ACID | 25985-57-3 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Carbamimidoylthio)ethanesulfonic acid, clinically known as amifostine (Ethyol®), is a broad-spectrum cytoprotective agent. It is an organic thiophosphate prodrug developed to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation therapy without compromising anti-tumor efficacy.[1][2] Amifostine is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[1][3] The cytoprotective mechanisms of WR-1065 are multifaceted and include the scavenging of free radicals, hydrogen donation for DNA repair, and modulation of key cellular signaling pathways, such as p53 and NF-κB, leading to cell cycle arrest and a reduction in apoptosis in normal tissues.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of amifostine, presenting quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways.

Data Presentation

The following tables summarize quantitative data from key studies on the efficacy of amifostine in cytoprotection.

Table 1: Clinical Efficacy of Amifostine in Reducing Cisplatin-Induced Nephrotoxicity in Ovarian Cancer Patients

| Parameter | Amifostine + Chemotherapy (n=121) | Chemotherapy Alone (n=121) | p-value | Reference |

| Patients with >30% decrease in GFR | 17% | 69% | <0.001 | [6] |

| Patients ineligible for Cycle 5 due to elevated serum creatinine | Significantly lower | Significantly higher | Not specified | [3] |

| Patients ineligible for Cycle 6 due to elevated serum creatinine | Significantly lower | Significantly higher | Not specified | [3] |

Table 2: Clinical Efficacy of Amifostine in Reducing Radiation-Induced Xerostomia in Head and Neck Cancer Patients

| Parameter | Amifostine + Radiotherapy | Radiotherapy Alone | p-value | Reference |

| Incidence of Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | |

| Incidence of Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | |

| Median Saliva Production (g) | 0.26 | 0.10 | 0.04 |

Table 3: Preclinical Efficacy of WR-1065 on Cell Cycle Progression in Chinese Hamster Ovary (CHO) Cells

| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control (0 µM WR-1065) | 55 | 30 | 15 | [7] |

| 4 µM WR-1065 | 45 | 25 | 30 | [7] |

| 4 mM WR-1065 | 40 | 20 | 40 | [7] |

Core Mechanism of Action

The cytoprotective effects of amifostine are primarily attributed to its active metabolite, WR-1065. The selective protection of normal tissues is a key feature of amifostine's clinical utility. This selectivity is thought to be due to several factors, including higher alkaline phosphatase activity in the endothelium of normal tissues, leading to greater activation of amifostine, and differences in the vascularity and pH of tumors compared to normal tissues, which may affect the uptake of WR-1065.[1]

Metabolic Activation of Amifostine

The first critical step in the mechanism of action is the dephosphorylation of the prodrug amifostine to the active free thiol, WR-1065. This reaction is catalyzed by the enzyme alkaline phosphatase, which is more abundant in the cell membranes of normal tissues compared to most tumor tissues.

Key Protective Mechanisms of WR-1065

Once formed, WR-1065 employs several mechanisms to protect normal cells from the damaging effects of radiation and chemotherapy:

-

Free Radical Scavenging: As a potent thiol, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiotherapy and some chemotherapeutic agents, thereby preventing damage to cellular macromolecules, including DNA.

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, effectively reversing the initial lesions. It has also been shown to protect against both single- and double-strand DNA breaks.[8]

-

Modulation of Cellular Signaling Pathways: WR-1065 influences key signaling pathways that regulate cell cycle progression and apoptosis.

Signaling Pathways Modulated by WR-1065

p53-Mediated Cell Cycle Arrest

WR-1065 has been shown to induce the accumulation and activation of the p53 tumor suppressor protein in a manner that appears to be independent of DNA damage.[4] Activated p53 can then transcriptionally activate downstream targets, such as the cyclin-dependent kinase inhibitor p21, which leads to a temporary arrest of the cell cycle, primarily in the G1 phase.[7] This pause allows cells more time to repair any sublethal damage before proceeding with DNA replication.

NF-κB Signaling Pathway

WR-1065 can also activate the nuclear factor kappa B (NF-κB) signaling pathway.[9] The activation of NF-κB by WR-1065 leads to the upregulation of antioxidant enzymes, such as manganese superoxide dismutase (MnSOD), further enhancing the cell's ability to cope with oxidative stress.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of amifostine's mechanism of action are provided below.

Alkaline Phosphatase Activity Assay

Principle: This assay measures the enzymatic activity of alkaline phosphatase (ALP) by quantifying the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow-colored product with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is directly proportional to the ALP activity.

Protocol:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a 96-well plate, add the sample to a reaction buffer containing pNPP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Quantification: Calculate ALP activity based on a standard curve generated with known concentrations of p-nitrophenol.

DNA Strand Breakage Assays

Principle: This assay is based on the principle that the rate of elution of single-stranded DNA through a filter under alkaline conditions is inversely proportional to its size. DNA with more single-strand breaks will elute faster.

Protocol:

-

Cell Labeling: Label cellular DNA by growing cells in the presence of a radiolabeled precursor (e.g., [¹⁴C]thymidine).

-

Cell Treatment: Treat cells with the test compound (e.g., a chemotherapeutic agent) with or without WR-1065.

-

Lysis: Lyse the cells on a filter with a lysis solution containing a detergent.

-

Elution: Elute the DNA from the filter with an alkaline buffer at a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate over time.

-

Quantification: Determine the amount of DNA in each fraction and on the filter using liquid scintillation counting.

-

Analysis: Plot the fraction of DNA remaining on the filter versus the elution time to determine the elution rate.

Principle: Similar to the alkaline elution assay, but performed under neutral pH conditions to specifically measure double-strand breaks.

Protocol: The protocol is similar to the alkaline elution assay, with the key difference being the use of a neutral elution buffer.

Topoisomerase II Decatenation Assay

Principle: This assay measures the activity of topoisomerase II by its ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Decatenated DNA minicircles can then be separated from the catenated network by gel electrophoresis.

Protocol:

-

Reaction Setup: Incubate purified topoisomerase II enzyme with kDNA substrate in a reaction buffer containing ATP. Include control reactions with and without the enzyme and with known inhibitors or activators.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent and a proteinase.

-

Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced in the presence of its substrate, luciferin.

Protocol:

-

Cell Transfection: Transfect cells with a plasmid containing the NF-κB-luciferase reporter construct.

-

Cell Treatment: Treat the transfected cells with WR-1065 or other stimuli.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase assay reagent containing luciferin to the cell lysate and measure the luminescence using a luminometer.

-

Normalization: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their fluorescence intensity.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with WR-1065 for the desired time.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Conclusion

2-(Carbamimidoylthio)ethanesulfonic acid (amifostine) is a crucial cytoprotective agent with a well-defined mechanism of action centered on its active metabolite, WR-1065. Through a combination of direct free radical scavenging, DNA protection, and the strategic modulation of cellular signaling pathways like p53 and NF-κB, WR-1065 provides selective protection to normal tissues during cytotoxic cancer therapies. The quantitative data from numerous studies unequivocally support its clinical efficacy in reducing debilitating side effects such as nephrotoxicity and xerostomia. The detailed experimental protocols provided herein offer a robust framework for further research into the nuanced mechanisms of aminothiol-based cytoprotection and the development of novel therapeutic strategies. The continued investigation into the intricate molecular interactions of WR-1065 holds significant promise for optimizing cancer treatment regimens and improving patient quality of life.

References

- 1. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bowdish.ca [bowdish.ca]

- 7. benchchem.com [benchchem.com]

- 8. Ultraviolet light induces double-strand breaks in DNA of cultured human P3 cells as measured by neutral filter elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential activation of nuclear transcription factor kappaB, gene expression, and proteins by amifostine's free thiol in human microvascular endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2-(Carbamimidoylthio)ethanesulfonic acid

An In-depth Technical Guide on the Discovery and History of Amifostine

Introduction: Clarification of Chemical Identity

It is important to begin by clarifying a common point of confusion regarding the chemical identity of the cytoprotective agent Amifostine. The compound 2-(Carbamimidoylthio)ethanesulfonic acid is chemically distinct from Amifostine. The former has the chemical formula C3H8N2O3S2 and is identified as an impurity of the drug Mesna[1][2].

The subject of this technical guide, the well-researched and clinically approved cytoprotective agent, is Amifostine . Its chemical name is S-2-(3-aminopropylamino)ethyl dihydrogen phosphorothioate, and it is also known by the developmental code WR-2721 [3]. Amifostine is an organic thiophosphate with the chemical formula C5H15N2O3PS[4][5]. This document will delve into the discovery, history, and technical details of Amifostine (WR-2721).

Discovery and History

Amifostine's origins trace back to the Cold War era, where the United States Army Medical Research and Development Command initiated an Antiradiation Drug Development Program[6]. The primary goal was to develop a compound that could protect soldiers from the harmful effects of ionizing radiation[7][8]. This program led to the synthesis of a series of aminothiols, and among them, WR-2721, later named Amifostine, emerged as a highly promising candidate[9].

Initial preclinical studies demonstrated Amifostine's significant radioprotective effects. It was shown to protect animals from lethal doses of irradiation without conferring the same protection to tumor cells, suggesting a selective mechanism of action[8]. Following the declassification of this military research, the scientific community began to explore Amifostine's potential as a cytoprotective agent in cancer therapy, particularly against the toxicities induced by radiation and certain chemotherapy drugs like alkylating agents and cisplatin[10][11].

After decades of preclinical and clinical research, Amifostine became the first radioprotective drug to be approved for clinical use[6][12]. The U.S. Food and Drug Administration (FDA) has approved its intravenous use to reduce cumulative renal toxicity from cisplatin in patients with advanced ovarian cancer and to decrease the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer[8][12][13].

Timeline of Key Milestones

Caption: Key milestones in the development of Amifostine.

Mechanism of Action

Amifostine is a prodrug, meaning it is administered in an inactive form and is metabolized in the body into its active form[4][14]. The cytoprotective mechanism of Amifostine is multifaceted and relies on its selective activation in normal tissues.

The key steps in its mechanism of action are:

-

Dephosphorylation: Amifostine is dephosphorylated by the enzyme alkaline phosphatase, which is abundant in the endothelial lining of normal tissues, to its active free thiol metabolite, WR-1065[5][12][15].

-

Selective Uptake: The selectivity of Amifostine is attributed to several factors. Normal tissues generally have higher levels of alkaline phosphatase compared to tumor tissues. Additionally, the hypovascular and acidic environment of many tumors is less favorable for the uptake of WR-1065[12][13]. The uptake of WR-1065 is more efficient at a normal physiological pH of 7.4.

-

Cytoprotection by WR-1065: Once inside normal cells, WR-1065 exerts its protective effects through several mechanisms:

-

Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby preventing damage to cellular components, including DNA[11][15][16].

-

DNA Protection and Repair: The active metabolite can bind to DNA, stabilizing it and making it less susceptible to damage from cytotoxic agents[14]. It may also accelerate DNA repair processes[12][13].

-

Induction of Cellular Hypoxia: Amifostine can induce a transient state of hypoxia (low oxygen) in normal tissues, which makes them more resistant to the damaging effects of radiation[12][13].

-

Cell Cycle Modulation: WR-1065 has been shown to influence cell cycle progression, potentially allowing more time for DNA repair in normal cells[6].

-

Signaling Pathway Diagram

Caption: Mechanism of Amifostine activation and cytoprotection.

Preclinical and Clinical Development

Preclinical Studies

A wide range of preclinical studies in various animal models established the foundation for the clinical use of Amifostine. These studies demonstrated its ability to protect numerous normal tissues from the toxic effects of radiation and chemotherapy without compromising the anti-tumor efficacy of these treatments[8].

| Tissue/Organ System | Protection Against | Key Findings | Reference(s) |

| Bone Marrow | Radiation, Chemotherapy | Stimulatory effect on normal bone marrow cells, protection against myelosuppression. | [11] |

| Kidneys | Cisplatin | Reduction of nephrotoxicity. | [11] |

| Salivary Glands | Radiation | Protection against radiation-induced damage and xerostomia. | |

| Lungs | Bleomycin, Cyclophosphamide | Protection against pulmonary toxicity. | [11] |

| Intestines | Radiation | Protection of intestinal crypt cells. | |

| Nervous System | Cisplatin | Reduction of neurotoxicity. | [11] |

One important parameter used to quantify the radioprotective effect of Amifostine in preclinical studies is the Dose Reduction Factor (DRF) . The DRF is the ratio of the radiation dose causing a specific level of toxicity in the presence of the protective agent to the dose causing the same level of toxicity without the agent. In preclinical models, Amifostine demonstrated a DRF of up to 3 for radiation-induced damage in normal tissues[10].

Clinical Trials

Numerous clinical trials have been conducted to evaluate the safety and efficacy of Amifostine in various clinical settings. These trials have confirmed its ability to reduce specific toxicities associated with cancer treatments.

| Trial Phase | Indication | Amifostine Dosage | Key Outcomes | Reference(s) |

| Phase I/II | Myelodysplastic Syndromes (MDS) | 100-400 mg/m² (3x/week) or 740 mg/m² (1x/week) | Hematologic improvement in 83% of patients at lower, frequent doses. | [9] |

| Phase I | Cisplatin-based Chemotherapy | Escalating doses | Determined toxicity profile; transient nephrotoxicity in 7-27% of patients with high-dose cisplatin. | [17] |

| Phase III | Head and Neck Cancer (Radiotherapy) | 200 mg/m² daily before irradiation | Reduced acute xerostomia (78% to 51%) and chronic xerostomia (57% to 34%); no reduction in mucositis; antitumor efficacy preserved. | [18][19] |

Common Adverse Events: The most frequently reported side effects of intravenous Amifostine administration include nausea, vomiting, and transient hypotension[9][18][19].

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the original research publications. However, a general overview of the methodologies employed in the discovery and evaluation of Amifostine can be described.

Synthesis of Amifostine (WR-2721)

The synthesis of Amifostine is a multi-step process. A described method involves two main steps[20]:

-

Synthesis of N-(bromoethyl)-1,3-diaminopropane dihydrobromide: This intermediate is synthesized using 2-(3-aminopropylamino)ethanol and 48% hydrobromic acid.

-

Synthesis of S-2-(3-aminopropylamino) ethylphosphorothioic acid dihydrate (Amifostine): The intermediate from the first step is then used to produce the final Amifostine compound.

A patented method for preparing a stable, crystalline formulation of Amifostine involves dissolving the drug substance in a hydro-ethanolic solution (1-35% ethanol), followed by precipitation and vacuum drying[3].

Preclinical Evaluation of Radioprotection

A general workflow for assessing the radioprotective efficacy of Amifostine in an animal model (e.g., mice) would involve the following steps:

Caption: Workflow for preclinical radioprotection studies.

Clinical Trial Protocol for Xerostomia Reduction

A randomized, controlled clinical trial to evaluate Amifostine for the prevention of radiation-induced xerostomia, based on published studies[18][19], would typically include:

-

Patient Population: Patients with previously untreated head and neck squamous cell carcinoma scheduled for radiotherapy.

-

Randomization: Patients are randomly assigned to receive either radiotherapy alone or Amifostine plus radiotherapy.

-

Intervention: The Amifostine group receives an intravenous infusion of Amifostine (e.g., 200 mg/m²) 15-30 minutes before each fraction of radiation.

-

Radiotherapy: Standardized radiotherapy regimen for all patients.

-

Endpoints:

-

Primary: Incidence of grade ≥2 acute and late xerostomia, assessed using a standardized toxicity grading scale. Saliva production is quantitatively measured.

-

Secondary: Incidence of acute mucositis, local-regional tumor control, disease-free survival, and overall survival.

-

-

Data Collection: Patient-reported outcomes via questionnaires and objective measurements of salivary flow are collected at baseline and at regular intervals during and after treatment.

Conclusion

Amifostine (WR-2721) represents a landmark achievement in the field of cytoprotection. Born from a military research program, it has transitioned into a valuable clinical tool for mitigating the debilitating side effects of cancer therapy. Its unique mechanism of selective activation in normal tissues allows it to protect against radiation- and chemotherapy-induced damage without compromising therapeutic efficacy. While its use is associated with certain side effects, ongoing research into alternative formulations and delivery routes may broaden its applications and improve its tolerability, further solidifying its role in supportive cancer care.

References

- 1. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. US5424471A - Crystalline amifostine compositions and methods of the preparation and use of same - Google Patents [patents.google.com]

- 4. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amifostine: Package Insert / Prescribing Information [drugs.com]

- 6. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. haematologica.org [haematologica.org]

- 10. The role of WR-2721 in radiotherapy and/or chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Amifostine-antioxidant drug in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical trials of WR-2721 and cis-platinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Radioprotective Efficacy of Phosphorus-Containing Polymer Complexes of Amifostine WR-2721 [mdpi.com]

Early Research on 2-(Carbamimidoylthio)ethanesulfonic Acid: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Carbamimidoylthio)ethanesulfonic acid, also known by synonyms such as Amidinothioethane sulfonic acid and 2-(2-Sulfoethyl)pseudourea, is a molecule of interest within the broader class of isothiourea compounds. These compounds have been investigated for a variety of biological activities, including radioprotective effects. This technical guide synthesizes the foundational, publicly available scientific information regarding the core characteristics of 2-(Carbamimidoylthio)ethanesulfonic acid, with a focus on its chemical properties and the general context of related compounds. Due to the limited availability of specific early research data for this exact molecule in the public domain, this guide draws upon the broader knowledge of isothiourea and taurine analog research to provide a contextual framework.

Chemical and Physical Properties

Based on publicly accessible chemical databases, the fundamental properties of 2-(Carbamimidoylthio)ethanesulfonic acid are summarized below. This information is crucial for any experimental design and interpretation of biological activity.

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O₃S₂ | PubChem[1] |

| Molecular Weight | 184.24 g/mol | EPA[2], CAS[3] |

| CAS Number | 25985-57-3 | PubChem[1], EPA[2] |

| IUPAC Name | 2-(carbamimidoylsulfanyl)ethanesulfonic acid | EPA[2] |

| Synonyms | 2-(Amidinothio)ethanesulfonic acid, 2-(2-Sulfoethyl)pseudourea, Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | PubChem[1], EPA[2], CAS[3] |

Synthesis and Methodologies

Below is a generalized workflow illustrating the potential synthetic logic.

Caption: Generalized synthetic workflow for isothiourea derivatives.

Potential Signaling Pathways and Mechanism of Action

The mechanism of action for 2-(Carbamimidoylthio)ethanesulfonic acid has not been explicitly detailed in early public records. However, based on research into related isothiourea compounds and taurine analogs, a potential mechanism of action, particularly in the context of radioprotection, can be hypothesized. Many radioprotective agents function by scavenging free radicals and reducing oxidative stress, which are primary mediators of radiation-induced cellular damage.

The following diagram illustrates a hypothetical signaling pathway for radioprotection that could be relevant to this class of compounds.

Caption: Hypothesized radioprotective signaling pathway.

Conclusion

While specific early research detailing the synthesis, quantitative biological data, and mechanism of action for 2-(Carbamimidoylthio)ethanesulfonic acid is not extensively available in the public domain, this guide provides a foundational overview based on its chemical properties and the broader context of related isothiourea and taurine-like compounds. Further investigation into historical chemical literature and patent databases may yield more specific details. The provided conceptual frameworks for its synthesis and potential mechanism of action are intended to serve as a starting point for modern research and development efforts. Researchers are encouraged to use this information as a basis for designing new experiments to fully elucidate the pharmacological profile of this compound.

References

- 1. [Radioprotective properties of isothiourea derivatives with NO-inhibitory mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taurine analogues; a new class of therapeutics: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioprotective effects of 2-iminothiazolidine derivatives against lethal doses of gamma radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Carbamimidoylthio)ethanesulfonic acid, commonly known as amifostine, is a broad-spectrum cytoprotective agent. It is an organic thiophosphate prodrug that undergoes enzymatic dephosphorylation to its active free thiol metabolite, WR-1065. This conversion is pivotal to its biological activity, which primarily involves the selective protection of normal tissues from the cytotoxic effects of chemotherapy and radiation. The protective mechanisms are multifaceted, including the scavenging of free radicals, donation of hydrogen for DNA repair, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activity of amifostine, with a focus on quantitative data, detailed experimental protocols, and the visualization of its mechanisms of action.

Introduction

Amifostine was initially developed as a radioprotective agent.[1] Its clinical utility has since expanded to include chemoprotection, where it mitigates the toxic side effects of various anticancer agents on normal tissues, thereby potentially allowing for dose intensification of cytostatic drugs.[2] The selective protection of non-malignant tissues is attributed to several factors, including higher alkaline phosphatase activity, greater vascular permeation, and a more alkaline pH in normal tissues compared to the tumor microenvironment.[1]

Mechanism of Action

The biological effects of amifostine are mediated by its active metabolite, WR-1065. The cytoprotective and radioprotective activities of WR-1065 are attributed to several key mechanisms:

-

Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, which reduces oxidative stress and damage to cellular macromolecules.

-

DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair DNA radicals, thus preventing the fixation of DNA damage.

-

Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which is a known factor in radioprotection.[1]

-

Modulation of Signaling Pathways: WR-1065 influences critical cellular pathways that govern cell cycle arrest, apoptosis, and DNA repair.

Metabolic Activation of Amifostine

The conversion of the prodrug amifostine to its active metabolite WR-1065 is a critical first step for its biological activity. This dephosphorylation is catalyzed by alkaline phosphatase, an enzyme that is more abundant in the endothelium of normal tissues than in most tumors.

References

2-(Carbamimidoylthio)ethanesulfonic acid derivatives and analogs.

An In-depth Technical Guide to 2-(Carbamimidoylthio)ethanesulfonic Acid Derivatives and Analogs: From Cytoprotection to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(carbamimidoylthio)ethanesulfonic acid, its derivatives, and its analogs. This class of compounds, exemplified by the clinically significant cytoprotective agent Amifostine, holds considerable interest for researchers in drug development. We will explore the fundamental chemistry, multifaceted mechanisms of action, strategies for chemical synthesis, and critical structure-activity relationships. This guide delves into detailed experimental protocols for evaluating biological activity and discusses current therapeutic applications and future directions, offering valuable insights for scientists and drug development professionals.

Introduction to the 2-(Carbamimidoylthio)ethanesulfonic Acid Scaffold

Chemical Identity and Core Structure

The core compound, 2-(Carbamimidoylthio)ethanesulfonic acid, also known as Taurocyamine, is an organosulfur compound featuring a guanidino group linked via a thioether bond to an ethanesulfonic acid moiety.[1] Its structure combines the high basicity of the guanidinium group with the polarity of the sulfonic acid, creating a unique chemical entity. The thioether linkage is a critical feature, susceptible to metabolic activation, which is central to the biological activity of its derivatives.

Key Derivatives and Analogs

The most prominent analog in this class is Amifostine (Ethyol®). Amifostine is an organic thiophosphate prodrug, chemically described as S-2-(3-aminopropylamino)ethylphosphorothioic acid.[2][3] It was developed by the US Army Medical Research and Development Command as a radioprotective agent and is the first in its class to be approved for clinical use.[4] While not a direct derivative of 2-(carbamimidoylthio)ethanesulfonic acid, its mechanism is intrinsically linked to the generation of a free thiol metabolite, a principle shared across this class of cytoprotective agents.

Historical Context and Therapeutic Significance

The development of Amifostine was a landmark in the field of cytoprotection. It is used clinically to reduce the incidence of neutropenia-related fever and infection induced by DNA-binding chemotherapeutic agents like cyclophosphamide and cisplatin.[3] It is also employed to decrease the cumulative nephrotoxicity associated with platinum-containing agents and to reduce xerostomia in patients undergoing radiotherapy for head and neck cancer.[3] The success of Amifostine has spurred further research into analogs with improved therapeutic profiles, focusing on enhancing selective uptake into normal tissues while minimizing effects on cancerous cells.

Mechanism of Action: A Multifaceted Approach to Cytoprotection

The cytoprotective effects of this class of compounds, particularly Amifostine, are not attributed to a single mechanism but rather a combination of synergistic actions that preserve the integrity of normal cells during cytotoxic cancer treatments.

The Prodrug Concept: Activation by Alkaline Phosphatase

Amifostine is a prodrug that requires metabolic activation to exert its protective effects. It is rapidly dephosphorylated by the enzyme alkaline phosphatase, which is predominantly found in the membranes of healthy, normal tissues, to its active free thiol metabolite, WR-1065.[5][6] This selective activation is a cornerstone of its therapeutic utility, as it concentrates the protective agent in normal tissues while largely sparing tumor cells, which often have lower levels of alkaline phosphatase.[5]

Caption: Prodrug activation of Amifostine to its active metabolite WR-1065.

Primary Mechanisms

-

2.2.1 Scavenging of Reactive Oxygen Species (ROS): The active thiol metabolite, WR-1065, is a potent scavenger of free radicals.[6] Radiotherapy and many chemotherapeutic agents generate damaging ROS, and by neutralizing these species, WR-1065 protects normal cells from oxidative stress and DNA damage.[5]

-

2.2.2 DNA Protection and Repair Enhancement: WR-1065 can directly interact with DNA, stabilizing its structure. It can also donate hydrogen atoms to repair DNA radicals formed during treatment, preventing the propagation of damage.[6] Furthermore, there is evidence that Amifostine can enhance the activity of DNA repair enzymes, facilitating more efficient restoration of DNA integrity in normal cells.[6]

-

2.2.3 Modulation of Apoptosis: The active metabolite WR-1065 has been shown to inhibit apoptotic pathways in normal cells. It can modulate key signaling molecules such as p53, Bcl-2, and caspases, preventing the unintended death of healthy cells during cancer treatment.[6]

The Role of Taurocyamine Kinase and Metabolism

Taurocyamine, the parent compound, is a substrate for Taurocyamine kinase (TK), a phosphagen kinase found in certain marine annelids.[7][8] This enzyme catalyzes the transfer of a phosphate group from ATP to taurocyamine, forming N-phosphotaurocyamine.[7] While not directly involved in the mechanism of Amifostine in humans, the study of TK provides insight into the broader metabolic pathways of guanidino-containing compounds. Understanding the enzymatic interactions and binding sites of TK can inform the design of novel analogs with tailored pharmacokinetic properties.[9]

Synthesis and Chemical Modification

The synthesis of 2-(carbamimidoylthio)ethanesulfonic acid derivatives and analogs often involves multi-step processes. The strategies can be adapted to introduce various functional groups to explore structure-activity relationships.

General Synthetic Strategies

A common approach for creating the core structure involves the reaction of a suitable bromo-alkane with thiourea to form an isothiouronium salt. This can then be further modified. For instance, the synthesis of a deuterated ethanesulfonyl chloride, a key intermediate, was achieved by reacting deuterated bromoethane with thiourea, followed by treatment with N-chlorosuccinimide (NCS) and hydrochloric acid.[10] Another method involves reacting 1,4-dibromobutane with potassium methanethiosulfonate to create a thiosulfonate analog.[11]

Caption: Generalized workflow for the synthesis of target derivatives.

Synthesis of Sulfonamide and Carboxamide Analogs

Many biologically active analogs feature sulfonamide or carboxamide functionalities.[12][13] A general method for preparing amidoethanesulfonamides involves converting a carboxylic acid (like betulonic acid) to its acid chloride using oxalyl chloride. This activated intermediate is then reacted with the desired 2-aminoethanesulfonamide in the presence of a base like triethylamine to yield the final conjugate.[14] The required 2-aminoethanesulfonamides can be prepared by reacting taurine with phthalic anhydride, followed by conversion to the sulfonyl chloride and subsequent reaction with an amine, and finally deprotection.[15]

Key Considerations for Prodrug Design

When designing prodrugs like Amifostine, the key is to ensure stability in circulation while allowing for efficient enzymatic conversion at the target site. The choice of the phosphate group in Amifostine is critical, as it is an excellent substrate for alkaline phosphatase. Researchers designing new analogs might consider other cleavable moieties that are substrates for enzymes overexpressed in normal tissues compared to tumors.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for designing more potent and selective agents.

| Structural Modification | Observation | Impact on Activity | Reference |

| Quinazolinone Scaffold Substituents | Introduction of a 7-chloro substituent on the quinazolinone ring increased antibacterial activity against both S. aureus and MRSA strains. | Enhanced Potency | [16] |

| Carbazole Sulfonamide Chain Length | Variations in the linker between the carbazole and sulfonamide moieties significantly affected antiproliferative activity. | Modulated Efficacy | [17] |

| Benzamide Ring Substituents | Increased electron density around the benzamide ring in HDAC1 inhibitors enhanced inhibitory activity. | Enhanced Potency | [18] |

| Thionicotinic Acid Analogs | The carboxylic acid form (vs. amide or nitrile) showed the most potent vasorelaxant and antioxidant activity. | Functional Group Dependence | [19] |

The SAR data suggest that both the electronic properties and the steric bulk of substituents play a critical role in the biological activity of these diverse analogs. For cytoprotective agents, modifications must be balanced to maintain or improve selective activation in normal tissues while ensuring the active metabolite retains its protective capabilities.

Key Experimental Protocols for Evaluation

In Vitro Assay: ROS Scavenging Activity (DPPH Assay)

This assay provides a rapid and reliable method to evaluate the free radical scavenging ability of the active thiol metabolites.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant (radical scavenger), it is reduced to the colorless diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of the test compound (e.g., WR-1065) in a suitable solvent (e.g., methanol or buffer).

-

Prepare a working solution of DPPH in methanol (typically ~0.1 mM).

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

In Vitro Assay: Cytoprotection (Clonogenic Survival Assay)

This assay is the gold standard for assessing the ability of a compound to protect cells from the lethal effects of radiation or chemotherapy.

-

Principle: The assay measures the ability of a single cell to proliferate and form a colony (of at least 50 cells). A reduction in colony formation after treatment with a cytotoxic agent indicates cell death. A cytoprotective agent will increase the number of surviving colonies compared to the cytotoxic agent alone.

-

Methodology:

-

Seed cells (e.g., human fibroblasts or epithelial cells) in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.

-

Pre-treat the cells with the test compound (e.g., Amifostine) for a specified time (e.g., 30-60 minutes).

-

Expose the cells to a cytotoxic agent (e.g., a fixed dose of ionizing radiation or a chemotherapeutic drug like cisplatin).

-

Remove the media, wash the cells with PBS, and add fresh culture medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies containing ≥50 cells.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

-

Therapeutic Applications and Future Directions

Current Clinical Use: Cytoprotection in Oncology

The primary application of this class of compounds is embodied by Amifostine, which serves as a crucial adjuvant in specific cancer therapy regimens.[3] Its ability to selectively protect normal tissues allows for the administration of higher, more effective doses of chemotherapy and radiation, potentially improving patient outcomes.

Emerging Applications

Research into related structures has revealed other potential biological activities.

-

Anti-inflammatory Effects: Taurine, a structural component of the parent compound, can react with hypochlorous acid to produce taurine chloramine, which has been shown to inhibit leukocyte migration, a key process in inflammation.[20]

-

Antimicrobial and Anticancer Activity: Various sulfonamide and carboxamide derivatives, which can be considered analogs, have demonstrated significant antimicrobial and anticancer activities in preclinical studies.[16][17][21] This suggests that the core scaffold can be adapted to target different biological pathways.

Challenges and Opportunities in Drug Development

A major challenge is optimizing the therapeutic window. While Amifostine is effective, it is associated with side effects like hypotension and nausea. Future research will focus on developing second-generation analogs with improved selectivity, oral bioavailability, and a better side-effect profile. The diverse biological activities seen in related sulfonamide and carboxamide structures present an opportunity to develop novel therapeutics for a range of diseases beyond cytoprotection.[12][17]

Conclusion

The 2-(carbamimidoylthio)ethanesulfonic acid scaffold and its analogs represent a versatile and clinically important class of compounds. Led by the success of Amifostine, their primary role as cytoprotective agents in oncology is well-established, rooted in a multifaceted mechanism of action involving prodrug activation and potent antioxidant effects. Ongoing research into synthesis and structure-activity relationships continues to uncover new therapeutic possibilities, from anti-inflammatory to direct anticancer agents, highlighting a promising future for this unique chemical class in drug discovery and development.

References

- Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed. (2000). Drug Metabol Drug Interact., 16(4), 237-79.

- The mechanism of action of amifostine, a radioprotective agent. After... - ResearchGate. (n.d.).

- Taurocyamine kinase - Wikipedia. (n.d.). Wikipedia.

- What is the mechanism of Amifostine? - Patsnap Synapse. (2024, July 17).

- Amifostine | C5H15N2O3PS | CID 2141 - PubChem. (n.d.). PubChem.

- Amifostine - Wikipedia. (n.d.). Wikipedia.

- Origin and properties of cytoplasmic and mitochondrial isoforms of taurocyamine kinase. (n.d.). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 143(3), 278-286.

- Identification of amino acid residues responsible for taurocyamine binding in mitochondrial taurocyamine kinase from Arenicola brasiliensis - PubMed. (2011, June 13). Biochimie, 93(10), 1745-51.

- Taurine Chloramine Inhibits Leukocyte Migration by Suppressing Actin Polymerization and Extracellular Signal-Regulated Kinase - PubMed. (2022). Adv Exp Med Biol., 1370, 51-61.

- 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem. (n.d.). PubChem.

- Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC - NIH. (2021, July 13).

- Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed. (2024, July 5). Eur J Med Chem., 273, 116509.

- Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - ScienceOpen. (n.d.). ScienceOpen.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (n.d.). Molecules, 29(10), 2275.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.). Antibiotics, 14(1), 967.

- Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC - NIH. (2023, April 4).

- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed. (n.d.). European Journal of Medicinal Chemistry, 138, 742-752.

- Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - MDPI. (n.d.). Molecules, 22(12), 2133.

- Synthesis and preliminary antimicrobial screening of two thiosulfonates - PubMed. (1976, November). J Pharm Sci., 65(11), 1692-4.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (n.d.). RSC Advances, 13(33), 23143-23156.

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023, June 6). Molecules, 28(12), 4627.

Sources

- 1. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amifostine - Wikipedia [en.wikipedia.org]

- 4. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Amifostine? [synapse.patsnap.com]

- 7. Taurocyamine kinase - Wikipedia [en.wikipedia.org]

- 8. Origin and properties of cytoplasmic and mitochondrial isoforms of taurocyamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of amino acid residues responsible for taurocyamine binding in mitochondrial taurocyamine kinase from Arenicola brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Synthesis and preliminary antimicrobial screening of two thiosulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Taurine Chloramine Inhibits Leukocyte Migration by Suppressing Actin Polymerization and Extracellular Signal-Regulated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Toxicological Profile of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Carbamimidoylthio)ethanesulfonic acid, commonly known as Amifostine (Ethyol®), is a cytoprotective agent utilized in oncology to mitigate the toxic side effects of chemotherapy and radiotherapy. As a prodrug, Amifostine is dephosphorylated in vivo to its active thiol metabolite, WR-1065, which is responsible for its protective effects. This technical guide provides a comprehensive overview of the toxicological profile of Amifostine, summarizing key quantitative data, detailing experimental methodologies for pivotal toxicity studies, and illustrating relevant biological pathways. The information presented is intended to support further research and development of cytoprotective strategies.

Introduction

Amifostine is an organic thiophosphate compound developed as a radioprotective agent.[1] Its clinical application has expanded to include protection against the cumulative renal toxicity of cisplatin and xerostomia associated with radiation therapy for head and neck cancer.[1][2] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, pH, and vascular permeability in normal tissues compared to tumors, leading to preferential activation of Amifostine to WR-1065 in healthy cells.[1][2] This guide delves into the toxicological characteristics of Amifostine to provide a thorough understanding for drug development professionals.

Mechanism of Action and Metabolism

Amifostine is administered intravenously and is rapidly dephosphorylated by alkaline phosphatase enzymes at the cell surface to its active, free thiol metabolite, WR-1065.[1][3] WR-1065 is then transported into cells, where it exerts its cytoprotective effects through several mechanisms, including the scavenging of free radicals, hydrogen donation for DNA repair, and induction of transient hypoxia in normal tissues.[1][2][4]

Toxicological Data

The toxicological profile of Amifostine has been evaluated in various preclinical models. The key quantitative data from these studies are summarized below.

Acute Toxicity

The acute toxicity of Amifostine has been determined in several species and by various routes of administration. The median lethal dose (LD50) is a primary indicator of acute toxicity.

| Species | Route of Administration | LD50 / LDLo | Reference(s) |

| Mouse | Oral (p.o.) | 842 mg/kg | [5] |

| Mouse | Intravenous (i.v.) | 557 mg/kg | [5] |

| Mouse | Intraperitoneal (i.p.) | 704 mg/kg | [3][4] |

| Mouse | Intramuscular (i.m.) | 514 mg/kg | [5] |

| Rat | Intraperitoneal (i.p.) | 418 mg/kg | [5] |

| Rat | Intramuscular (i.m.) | 396 mg/kg | [5] |

| Dog | Intravenous (i.v.) | 279 mg/kg (LDLo) | [5] |

| LDLo: Lowest published lethal dose. |

Repeated-Dose Toxicity

Subchronic toxicity studies provide information on the effects of repeated exposure to a substance. A key finding from a 3-month intravenous study in rats identified the testes as a target organ for toxicity.

| Species | Duration | Route | Dose | Findings | NOAEL | Reference(s) |

| Rat | 3 months | Intravenous | 50 mg/kg/day | Bilateral degeneration of germinal epithelium of the testes and hypospermia in the epididymides. | <50 mg/kg/day (for testicular effects) | [6] |

Genotoxicity

The genotoxic potential of Amifostine's active metabolite, WR-1065, has been assessed in vitro and in vivo.

| Assay | Test System | Results | Reference(s) |

| Mouse Micronucleus Test | In vivo | Negative | [6] |

| Chromosomal Aberration | Human Lymphocytes (in vitro) | Negative for clastogenicity | [6] |

Carcinogenicity

| Study Type | Species | Findings | Reference(s) |

| Skin Carcinogenesis Model | Mouse | Reduced tumor incidence and multiplicity, indicating a chemopreventive effect. | [7][8] |

| Lifespan study in irradiated mice | Mouse | Protected against radiation-induced hematopoietic tumors but not solid neoplasms. | [9] |

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of Amifostine are limited. The available information suggests potential effects on male fertility at repeated high doses.

| Study Type | Species | Dose | Findings | Reference(s) |

| 3-month repeat-dose toxicity | Rat | 50 mg/kg/day (i.v.) | Testicular degeneration and hypospermia. | [6] |

| Single-dose toxicity in immature animals | Infant Rat | 100-200 mg/kg | Increased mortality and toxicity compared to adult rats. | [10] |

Experimental Protocols

Detailed experimental protocols for key toxicological studies are crucial for the interpretation of data and for designing future studies. The following sections outline the general methodologies for assessing the toxicity of a substance like Amifostine, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

This method is used to determine the LD50 with a reduced number of animals.

Protocol:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.

-

Dosing: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on existing data.

-

Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

Termination and Data Analysis: The procedure is continued until a sufficient number of dose reversals are observed. The LD50 is then calculated using a statistical method such as Maximum Likelihood Estimation.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

Protocol:

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in vivo.

Protocol:

-

Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral or intraperitoneal).

-

Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.

-

Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).

-

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.

-

Data Analysis: A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive (clastogenic or aneugenic) result.

Signaling Pathways in Cytoprotection and Toxicity

The cytoprotective effects of Amifostine's active metabolite, WR-1065, are mediated through its interaction with various cellular pathways. A key pathway involves the modulation of cellular responses to oxidative stress and DNA damage.

Conclusion

Amifostine (2-(Carbamimidoylthio)ethanesulfonic acid) exhibits a well-characterized mechanism of action as a cytoprotective prodrug. Its toxicological profile is marked by moderate acute toxicity, with hypotension and emesis being the primary dose-limiting side effects in clinical use.[11][12] Preclinical data indicate a potential for reproductive toxicity at higher, repeated doses, specifically affecting the male reproductive system. Genotoxicity and carcinogenicity do not appear to be significant concerns; in fact, the compound may offer protection against mutagenesis and carcinogenesis induced by other agents. The information compiled in this guide provides a solid foundation for the continued investigation and strategic use of Amifostine and the development of novel cytoprotective agents with improved safety profiles. Further research into the long-term effects and a more detailed understanding of its reproductive and developmental toxicity are warranted.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cancer Incidence in C3H Mice Protected from Lethal Total-Body Radiation after Amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amifostine protects against early but not late toxic effects of doxorubicin in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(Carbamimidoylthio)ethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-(Carbamimidoylthio)ethanesulfonic acid, a compound identified as a known impurity of the uroprotective agent Mesna. While extensive biological and experimental data for this specific molecule are limited in publicly accessible literature, this document consolidates its chemical identity, properties, and contextual relevance within the broader field of thiol-containing compounds used in pharmacology.

Chemical Identity and Properties

2-(Carbamimidoylthio)ethanesulfonic acid is a sulfur-containing organic compound. Its chemical information is summarized below.

| Property | Value | Citation(s) |

| CAS Number | 25985-57-3 | [1][2][3] |

| Molecular Formula | C₃H₈N₂O₃S₂ | [1][2][3] |

| Molecular Weight | 184.24 g/mol | [1][3] |

| IUPAC Name | 2-(carbamimidoylsulfanyl)ethanesulfonic acid | [1] |

| Synonyms | 2-S-Thiuronium ethanesulfonate, Mesna Impurity A, 2-(Amidinothio)ethanesulfonic acid, 2-(2-Sulfoethyl)pseudourea | [1] |

| Physical Appearance | White to Off-White Solid | |

| Melting Point | 209-270 °C | [2] |

Biological Activity and Significance

Publicly available research on the specific biological activity of 2-(Carbamimidoylthio)ethanesulfonic acid is scarce. It is most frequently referenced as "Mesna Impurity A," indicating its relevance in the quality control and analysis of the drug Mesna. Mesna is a cytoprotective agent used to prevent hemorrhagic cystitis induced by the chemotherapeutic agents cyclophosphamide and ifosfamide. The cytoprotective effects of Mesna and other aminothiols are generally attributed to their ability to scavenge reactive oxygen species and detoxify harmful metabolites of chemotherapeutic drugs.

Given the structural similarity to other pharmacologically active thiols, a hypothetical mechanism of action for a compound like 2-(Carbamimidoylthio)ethanesulfonic acid, if it were to exhibit cytoprotective properties, could involve the modulation of cellular redox balance and protection against oxidative stress-induced damage.

Experimental Protocols

General Synthesis of a Sulfonamide Derivative (Illustrative Example):

-

Activation of Carboxylic Acid: A triterpenoid acid is treated with oxalyl chloride in an anhydrous solvent like dichloromethane (CH₂Cl₂) to form the corresponding acid chloride. The reaction is typically stirred for several hours at room temperature.

-

Reaction with Sulfonamide: The resulting acid chloride is then reacted with the desired 2-aminoethanesulfonamide in the presence of a base, such as triethylamine (Et₃N), in an anhydrous solvent.

-

Workup and Purification: The reaction mixture is stirred for several hours and then subjected to an aqueous workup to remove excess reagents and byproducts. The organic layer is separated, dried, and the solvent is evaporated.

-

Chromatography: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate mixtures) to yield the final sulfonamide conjugate.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway relevant to cytoprotective aminothiols.

Caption: Generalized workflow for the synthesis of a sulfonamide derivative.

References

An In-depth Technical Guide to 2-(Carbamimidoylthio)ethanesulfonic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Carbamimidoylthio)ethanesulfonic acid, a fascinating yet under-researched molecule, sits at the intersection of several important chemical classes. Its IUPAC name is 2-carbamimidoylsulfanylethanesulfonic acid[1]. This compound is also known by several synonyms, including Tauramustine, 2-(Amidinothio)ethanesulfonic acid, and 2-(2-Sulfoethyl)pseudourea[1]. Structurally, it is a derivative of taurine, an amino acid crucial for various physiological processes, and also belongs to the isothiouronium class of compounds, which are known for their diverse biological activities. It is recognized as an impurity of the drug Mesna, a detoxifying agent used in cancer chemotherapy. This guide aims to provide a comprehensive technical overview of its synthesis, characterization, and potential applications in drug development, drawing upon the chemistry of its parent structures to illuminate its potential.